molecular formula C8H8N2O4 B592613 Ethyl 5-nitropicolinate CAS No. 30563-98-5

Ethyl 5-nitropicolinate

Cat. No.: B592613
CAS No.: 30563-98-5
M. Wt: 196.162
InChI Key: PZFHVUFNOKRFEC-UHFFFAOYSA-N
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Description

Ethyl 5-nitropicolinate, with the chemical formula C8H8N2O4, is an organic compound that belongs to the class of nitropyridines. It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and an ethyl ester group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-nitropicolinate can be synthesized through the nitration of ethyl picolinate. The process typically involves the reaction of ethyl picolinate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-nitropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: Ethyl 5-aminopicolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Hydrolysis: 5-nitropicolinic acid.

Scientific Research Applications

Ethyl 5-nitropicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Comparison: Ethyl 5-nitropicolinate is unique due to the specific positioning of the nitro and ester groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties compared to similar compounds. For example, the presence of the nitro group at the 5-position makes it more reactive in nucleophilic substitution reactions compared to compounds with the nitro group at other positions .

Properties

IUPAC Name

ethyl 5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFHVUFNOKRFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668430
Record name Ethyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30563-98-5
Record name Ethyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-nitro-pyridine-2-carboxylic acid (Step 39.5) (5.74 g, 34.2 mmol), H2SO4 (1 mL) and EtOH (50 mL) was stirred for 1.5 h at reflux. The residue was diluted with EtOAc and saturated solution of NaHCO3. The aqueous layer was separated and extracted with EtOAc. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated to afford 6.1 g of the title compound as a white solid: ES-MS: 197.1 [M+H]+; tR=3.22 min (System 1).
Quantity
5.74 g
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reactant
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1 mL
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50 mL
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Reaction Step One
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0 (± 1) mol
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